molecular formula C9H11ClN2O4S B3033130 2-Chloroethyl ((phenylamino)sulfonyl)carbamate CAS No. 87708-04-1

2-Chloroethyl ((phenylamino)sulfonyl)carbamate

Cat. No.: B3033130
CAS No.: 87708-04-1
M. Wt: 278.71 g/mol
InChI Key: SIMQGYXFQKZZHQ-UHFFFAOYSA-N
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Description

2-Chloroethyl ((phenylamino)sulfonyl)carbamate is an organic compound with the molecular formula C9H11ClN2O4S and a molecular weight of 278.71 g/mol. This compound is characterized by the presence of a chloroethyl group, a phenylamino group, and a sulfonylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Carbamates, in general, are known to interact with various enzymes or receptors . They are specifically designed to make drug−target interactions through their carbamate moiety .

Mode of Action

Carbamates are known to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Biochemical Pathways

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This suggests that they may play a role in modulating peptide-related biochemical pathways.

Pharmacokinetics

Carbamates, in general, are known for their chemical stability and capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone nh . This could potentially lead to changes in the molecular structure and function of the target enzymes or receptors.

Action Environment

Carbamates can be installed and removed under relatively mild conditions , suggesting that they may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl ((phenylamino)sulfonyl)carbamate typically involves the reaction of 2-chloroethyl isocyanate with phenylsulfonamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations, and the product is subsequently purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl ((phenylamino)sulfonyl)carbamate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted carbamates.

    Oxidation: Formation of nitroso or nitro derivatives.

    Hydrolysis: Formation of phenylsulfonamide and carbon dioxide.

Scientific Research Applications

2-Chloroethyl ((phenylamino)sulfonyl)carbamate is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: As a tool for studying enzyme inhibition and protein modification.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl ((methylamino)sulfonyl)carbamate
  • 2-Chloroethyl ((ethylamino)sulfonyl)carbamate
  • 2-Chloroethyl ((benzylamino)sulfonyl)carbamate

Uniqueness

2-Chloroethyl ((phenylamino)sulfonyl)carbamate is unique due to the presence of the phenylamino group, which imparts specific chemical and biological properties. This compound exhibits distinct reactivity patterns and interactions with biological targets compared to its analogs, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-chloroethyl N-(phenylsulfamoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMQGYXFQKZZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236580
Record name Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87708-04-1
Record name Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087708041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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